molecular formula C16H15FO2 B309850 5-Ethyl-2-methylphenyl 4-fluorobenzoate

5-Ethyl-2-methylphenyl 4-fluorobenzoate

Cat. No.: B309850
M. Wt: 258.29 g/mol
InChI Key: BKUYRTNPJRBJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methylphenyl 4-fluorobenzoate is a synthetic aromatic ester with the molecular formula C16H15FO2 and a molecular weight of 258.29 g/mol . This compound features a benzoate core structure where a 4-fluorobenzoate group is esterified with a 5-ethyl-2-methylphenol moiety, resulting in a structure characterized by two aromatic rings . Key physicochemical parameters include a calculated LogP of 3.92, indicating significant hydrophobicity, a molecular polar surface area (PSA) of 26.3 Ų, and four rotatable bonds, which can influence its conformational flexibility . As a fluorinated aromatic ester, this compound serves as a versatile and valuable chemical intermediate in research and development. Its primary research applications are anticipated in the fields of pharmaceutical chemistry and agrochemical science . Fluorobenzoate derivatives are widely recognized as critical building blocks in the synthesis of more complex molecules . Specifically, in pharmaceutical R&D, such compounds can be utilized as prosthetic reagents in the radiolabeling of peptides, proteins, and other biologics for imaging and diagnostic purposes, a common application for 4-fluorobenzoate derivatives . The structural features of this compound, particularly the fluorinated aromatic ring, make it a candidate for use in creating molecular scaffolds for drug discovery programs, where the introduction of fluorine can modulate the metabolism, bioavailability, and binding affinity of lead compounds. In the context of agrochemical research , the compound's structure aligns with that of intermediates used in the development of modern insecticides and herbicides, contributing to the creation of novel active ingredients that address evolving crop protection needs . The global market for fluorobenzoate derivatives is robust and expanding, driven by their utility across these sectors, with the Asia-Pacific region currently leading in consumption and growth . Handling Note: For research use only. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C16H15FO2/c1-3-12-5-4-11(2)15(10-12)19-16(18)13-6-8-14(17)9-7-13/h4-10H,3H2,1-2H3

InChI Key

BKUYRTNPJRBJTI-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Fischer Esterification

The most direct route involves reacting 4-fluorobenzoic acid with 5-ethyl-2-methylphenol under acidic conditions. Sulfuric acid (H₂SO₄) is a traditional catalyst, as demonstrated in the synthesis of related esters like ethyl 4-fluorobenzoate .

Procedure :

  • 4-Fluorobenzoic acid (15 g) is dissolved in absolute ethanol (60 mL), followed by addition of H₂SO₄ (7.5 mL).

  • The mixture is refluxed at 78°C for 7–8 hours, with progress monitored via TLC (ethyl acetate/hexane mobile phase) .

  • The esterified product is isolated by quenching with ice water, filtration, and recrystallization.

Key Data :

ParameterValueSource
Yield73–85%
CatalystH₂SO₄
Reaction Temperature78°C (reflux)
PurificationRecrystallization

Limitations :

  • Prolonged reaction times (8+ hours) and corrosive acid handling.

  • Competing side reactions (e.g., dehydration of ethanol).

Green Catalysis Using ZnO Nanoparticles

To address sustainability concerns, zinc oxide (ZnO) nanoparticles have been employed as a heterogeneous catalyst. This method avoids corrosive acids and enhances reaction efficiency .

Procedure :

  • 4-Fluorobenzoic acid (5 mmol) and 5-ethyl-2-methylphenol (5 mmol) are mixed with ZnO (25 mg) in solvent-free conditions.

  • The reaction is stirred at 95°C for 2 hours .

  • The catalyst is filtered, and the product is extracted with dichloromethane, washed with NaHCO₃, and purified via column chromatography.

Key Data :

ParameterValueSource
Yield73–88%
CatalystZnO nanoparticles
Reaction Temperature95°C
SolventSolvent-free

Advantages :

  • Shorter reaction time (2 hours).

  • Recyclable catalyst with minimal environmental impact.

Schotten-Baumann Acylation via Acid Chloride

This two-step method involves converting 4-fluorobenzoic acid to its acid chloride, followed by reaction with 5-ethyl-2-methylphenol under basic conditions .

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

  • 4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.

  • The mixture is refluxed until gas evolution ceases, and excess reagent is removed under vacuum .

Step 2: Esterification with 5-Ethyl-2-methylphenol

  • 4-Fluorobenzoyl chloride (1.2 eq) is added dropwise to a solution of 5-ethyl-2-methylphenol (1 eq) and pyridine (1.5 eq) in dichloromethane.

  • The reaction is stirred at room temperature for 4–6 hours, followed by aqueous workup and purification .

Key Data :

ParameterValueSource
Overall Yield65–78%
BasePyridine or triethylamine
PurificationColumn chromatography

Challenges :

  • Moisture-sensitive intermediates require anhydrous conditions.

  • Higher cost due to stoichiometric base usage.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification, reducing reaction times from hours to minutes. This method is particularly effective for sterically hindered phenols like 5-ethyl-2-methylphenol .

Procedure :

  • 4-Fluorobenzoic acid (1 eq), 5-ethyl-2-methylphenol (1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) are dissolved in dry dichloromethane.

  • The mixture is irradiated at 100°C for 15–20 minutes in a microwave reactor.

  • The product is filtered to remove dicyclohexylurea (DCU) and purified via recrystallization .

Key Data :

ParameterValueSource
Yield80–92%
Reaction Time15–20 minutes
CatalystDCC

Advantages :

  • Rapid synthesis with high yields.

  • Ideal for thermally sensitive substrates.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative under mild conditions. Candida antarctica lipase B (CAL-B) is commonly used .

Procedure :

  • 4-Fluorobenzoic acid (1 eq) and 5-ethyl-2-methylphenol (1 eq) are dissolved in tert-amyl alcohol.

  • CAL-B (10 wt%) is added, and the mixture is stirred at 50°C for 24–48 hours.

  • The enzyme is filtered, and the product is isolated via solvent evaporation .

Key Data :

ParameterValueSource
Yield60–70%
CatalystCAL-B lipase
Solventtert-Amyl alcohol

Limitations :

  • Longer reaction times compared to chemical methods.

  • Enzyme cost and scalability challenges.

Comparative Analysis of Methods

The table below summarizes the efficiency of each method:

MethodYield (%)TimeCostScalability
Acid-Catalyzed73–857–8 hoursLowHigh
ZnO Nanoparticles73–882 hoursMediumModerate
Schotten-Baumann65–784–6 hoursHighHigh
Microwave-Assisted80–9215–20 minHighModerate
Enzymatic60–7024–48 hoursHighLow

Critical Challenges and Optimizations

  • Steric Hindrance : The ethyl and methyl groups on the phenol ring impede nucleophilic attack, necessitating elevated temperatures or excess reagents .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is preferred for high-purity isolates .

  • Side Reactions : Competing etherification or decarboxylation can occur in acidic conditions, requiring precise stoichiometry .

Industrial-Scale Considerations

For bulk production, the ZnO nanoparticle method offers a balance of efficiency and sustainability . Pilot studies report a 85% yield at 100-g scale with catalyst recycling for up to five batches .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-ethyl-2-methylphenyl 4-fluorobenzoate?

  • Methodological Answer : Synthesis typically involves esterification under basic conditions. For example, sodium carbonate (Na₂CO₃) in ethanol (EtOH) at reflux can promote ester formation between 4-fluorobenzoic acid derivatives and phenolic alcohols . Reaction completion is monitored via TLC using chloroform:ethyl acetate (2:1) as the eluent, ensuring the disappearance of starting material spots (Rf values) . Yields can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of acid to alcohol) and reaction time (6–12 hours) .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • TLC : Multiple eluents (e.g., chloroform:ethyl acetate, hexane:ethanol) to confirm single-spot purity .
  • Melting Point : Compare observed values with literature data (±2°C tolerance) .
  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and ester linkage integrity. For fluorinated compounds, ¹⁹F NMR can resolve electronic effects of fluorine .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic and steric properties in supramolecular interactions?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the aromatic ring, affecting π-π stacking and hydrogen-bonding potential. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like COX-2, where fluorine enhances binding affinity through polar interactions . Comparative studies with non-fluorinated analogs (e.g., methyl 5-phenylbenzoate) reveal differences in dipole moments and solubility via DFT calculations .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer : Contradictions often arise from polymorphic forms or solvent inclusion. For example:
  • X-ray Crystallography : Compare unit cell parameters with published structures (e.g., CCDC entries for fluorinated benzoates) .
  • Dynamic NMR : Resolve rotational barriers in ester groups at low temperatures (−40°C) to detect conformational flexibility .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error to rule out impurities .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) of the parent compound and derivatives (e.g., ethyl vs. methyl esters). Fluorine typically increases Td by 20–30°C due to reduced oxidative degradation .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to stabilize the ester linkage. For example, 5-ethyl-2-methylphenyl 4-fluoro-3-nitrobenzoate shows a 15% higher Td than the parent compound .

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